![molecular formula C9H12N2O2 B2701514 N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide CAS No. 1540444-99-2](/img/structure/B2701514.png)
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” is a chemical compound. It is related to the oxazole family, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . The synthesis of such compounds often involves the use of sulfochlorides .Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of “N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) .Chemical Reactions Analysis
The chemical reactions of oxazole derivatives are influenced by the substitution pattern . The reaction of sulfochloride with cytisine in the presence of a pyridine base leads to the formation of "N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide" .Scientific Research Applications
- AKOS017789339 has shown promise in inhibiting cancer cell growth. Researchers have explored its effects on various cancer types, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression and induces apoptosis .
- The compound exhibits anti-inflammatory properties by modulating key inflammatory pathways. It may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .
- Studies indicate that AKOS017789339 has neuroprotective potential. It may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are investigating its application in Alzheimer’s disease and Parkinson’s disease .
- AKOS017789339 demonstrates antibacterial and antifungal effects. It could be explored as a novel therapeutic agent against drug-resistant pathogens. Research has focused on its activity against Gram-positive bacteria and fungal species .
- Preliminary studies suggest that the compound may have cardiovascular benefits. It could impact blood pressure regulation, vascular function, and lipid metabolism. Further investigations are needed to validate its potential in cardiovascular diseases .
- AKOS017789339 exhibits analgesic effects, possibly through modulation of pain pathways. Researchers have explored its use in chronic pain management, including neuropathic pain and inflammatory pain .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Antibacterial and Antifungal Activity
Cardiovascular Applications
Analgesic Properties
Mechanism of Action
While the specific mechanism of action for “N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” is not mentioned in the search results, it is known that bromodomains, which are epigenetic reader modules, regulate gene transcription through their recognition of acetyl-lysine modified histone tails . Inhibitors of this protein-protein interaction have the potential to modulate multiple diseases .
Future Directions
The future directions for “N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This class of compounds is promising for obtaining new biologically active compounds .
properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-9(12)10-5-8-6(2)11-13-7(8)3/h4H,1,5H2,2-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYXPBOVDHYJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(dimethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.